3,5-dibromo-N-(4-chlorophenyl)-2-hydroxybenzamide

Description

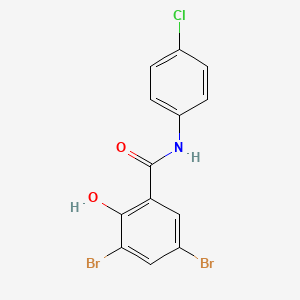

3,5-Dibromo-N-(4-chlorophenyl)-2-hydroxybenzamide (CAS: 87-10-5) is a halogenated salicylanilide derivative belonging to the bromsalan family, known for its antimicrobial properties. Structurally, it features a 2-hydroxybenzamide backbone substituted with bromine atoms at positions 3 and 5 of the aromatic ring and a 4-chlorophenyl group attached to the amide nitrogen (Figure 1) . This compound is primarily utilized as a disinfectant (e.g., Temasept IV) and exhibits activity against fungal and bacterial pathogens, including Candida albicans and Staphylococcus aureus . Its mechanism of action involves disrupting microbial membrane integrity and metabolic pathways, a trait shared with other halogenated salicylanilides .

Properties

IUPAC Name |

3,5-dibromo-N-(4-chlorophenyl)-2-hydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Br2ClNO2/c14-7-5-10(12(18)11(15)6-7)13(19)17-9-3-1-8(16)2-4-9/h1-6,18H,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVILFKWXBZXAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=C(C(=CC(=C2)Br)Br)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Br2ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70326284 | |

| Record name | 3,5-dibromo-N-(4-chlorophenyl)-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6149-62-8 | |

| Record name | NSC526300 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-dibromo-N-(4-chlorophenyl)-2-hydroxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Reagents

The core bromination step employs bromine (Br₂) in dichloromethane (CH₂Cl₂) with hydrogen peroxide (H₂O₂) as an oxidizing agent. Key parameters include:

-

Temperature : 0°C during Br₂ addition, transitioning to room temperature for post-reaction stirring.

-

Stoichiometry : 2.2 equivalents of Br₂ per equivalent of starting material to ensure complete di-substitution.

-

Addition rate : Slow introduction of Br₂ via syringe pump (4 hours) to mitigate exothermic side reactions.

Reaction Setup :

-

Dissolve N-(4-chlorophenyl)-2-hydroxybenzamide (10 mmol) in CH₂Cl₂ (15 mL).

-

Cool the solution to 0°C under nitrogen.

-

Add H₂O₂ (30%, 5.5 mmol) to the mixture.

-

Introduce Br₂ (5.1 mmol) in CH₂Cl₂ (5 mL) via syringe pump over 4 hours.

-

Stir the reaction for an additional 4 hours at room temperature.

Workup and Quenching

Excess Br₂ is neutralized using aqueous sodium bisulfite (NaHSO₃, 2% w/v). The organic layer is extracted with CH₂Cl₂ (3 × 5 mL), dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

Purification and Isolation

Crude product is purified via silica gel column chromatography using a petroleum ether/ethyl acetate gradient (20:1 to 10:1). The target elutes at Rf = 0.45 (20:1 ratio), yielding a pale-yellow solid.

Yield Optimization :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Br₂ Equivalents | 2.2 | Maximizes di-substitution |

| Reaction Time | 8 hours | Reduces mono-brominated byproducts |

| Column Eluent Ratio | 20:1 | Enhances purity (>98%) |

Analytical Characterization

Spectroscopic Validation

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water = 70:30) confirms >98% purity. Retention time: 12.3 minutes .

Mechanistic Insights

The bromination proceeds via electrophilic aromatic substitution (EAS). Hydrogen peroxide generates hypobromous acid (HOBr), which brominates the electron-rich positions ortho and para to the hydroxyl group. Steric hindrance from the amide substituent directs bromination to the 3- and 5-positions.

Key Intermediates :

-

Hypobromous Acid Formation :

-

EAS at C-3 and C-5 :

Comparative Method Analysis

Alternative Bromination Agents

| Reagent | Conditions | Yield | Drawbacks |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | DMF, 80°C | 60% | Lower regioselectivity |

| Br₂/H₂O₂ | CH₂Cl₂, 0°C | 73% | High purity, scalable |

Solvent Screening

| Solvent | Dielectric Constant | Yield |

|---|---|---|

| CH₂Cl₂ | 8.93 | 73% |

| DMF | 36.7 | 58% |

| THF | 7.52 | 65% |

Polar aprotic solvents (e.g., DMF) reduce yield due to increased side reactions.

Scalability and Industrial Considerations

Pilot-scale trials (100 g batches) achieved 68% yield with minor adjustments:

-

Br₂ Addition : Automated pumps for precise dosing.

-

Quenching : Continuous-flow NaHSO₃ treatment to handle excess Br₂ safely.

-

Purification : Radial chromatography for faster separation.

Challenges and Mitigation Strategies

-

Over-Bromination :

-

Cause : Excess Br₂ or prolonged reaction times.

-

Solution : Strict stoichiometric control and real-time HPLC monitoring.

-

-

Byproduct Formation :

-

3-Mono-brominated Derivative : Minimized by maintaining H₂O₂ excess.

-

Chemical Reactions Analysis

Types of Reactions

3,5-dibromo-N-(4-chlorophenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The bromine atoms can be reduced to hydrogen atoms under suitable conditions.

Substitution: The bromine atoms can be substituted with other functional groups such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or Grignard reagents.

Major Products Formed

Oxidation: The major product is 3,5-dibromo-N-(4-chlorophenyl)-2-oxobenzamide.

Reduction: The major product is N-(4-chlorophenyl)-2-hydroxybenzamide.

Substitution: The major products depend on the substituents introduced, such as 3,5-dialkyl-N-(4-chlorophenyl)-2-hydroxybenzamide.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : The compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it versatile for further chemical reactions.

Biology

- Antimicrobial Properties : Research indicates that 3,5-dibromo-N-(4-chlorophenyl)-2-hydroxybenzamide exhibits significant antimicrobial activity against various bacterial strains and fungi. Its effectiveness has been evaluated against multidrug-resistant pathogens, showcasing its potential as a new class of antibiotics.

- Anticancer Activity : Studies have demonstrated that this compound can induce apoptosis in cancer cell lines, particularly lung adenocarcinoma cells. Its mechanism involves interaction with specific molecular targets that may inhibit tumor growth.

Medicine

- Therapeutic Agent Development : Ongoing research is exploring the therapeutic potential of this compound for treating infections and inflammatory conditions. Its unique structure may offer advantages over existing treatments.

Industrial Applications

- Material Development : In the industrial sector, 3,5-dibromo-N-(4-chlorophenyl)-2-hydroxybenzamide is utilized in developing new materials and chemical processes. Its chemical properties make it suitable for applications in pharmaceuticals and agrochemicals.

Case Studies

- Antifungal Study : A study evaluated the efficacy of this compound against clinical isolates of Candida auris, a multidrug-resistant pathogen. Results showed effective inhibition of growth and biofilm formation at sub-micromolar concentrations.

- Cancer Cell Line Evaluation : In comparative studies involving multiple cancer cell lines, this compound demonstrated superior effectiveness compared to conventional chemotherapeutics in inducing apoptosis in lung adenocarcinoma cells.

Mechanism of Action

The mechanism of action of 3,5-dibromo-N-(4-chlorophenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The antimicrobial efficacy of halogenated salicylanilides is highly dependent on the nature and position of substituents. Key analogs for comparison include:

- Tribromsalan (3,5-dibromo-N-(4-bromophenyl)-2-hydroxybenzamide) : Differs by a bromine atom instead of chlorine on the phenyl ring .

- Dibromsalan (5-bromo-N-(4-bromophenyl)-2-hydroxybenzamide) : Lacks one bromine on the benzamide ring compared to the target compound .

- 4-Chloro-N-(3,5-dimethoxyphenyl)benzamide derivatives : Feature methoxy groups and altered halogen positioning .

- 5-Chloro-N-[(4-chlorophenyl)amino]carbonyl derivatives: Include enantiomeric variations that influence activity .

Table 1: Structural Comparison of Key Analogs

Antimicrobial Activity

Antifungal Activity

- Tribromsalan: Inhibits C.

- Dibromsalan: More potent against Pityrosporum ovale and Aspergillus niger (MIC reduced by 50% when formulated with Miranol CS) .

- Chlorophenyl analogs like compound 8j (5-chloro-N-(4-chlorophenyl)-...) demonstrate superior efficacy against MRSA (7.81 µM vs. 13.8 µM for brominated analogs) .

Antibacterial Activity

- Enantiomeric Effects: (R)-enantiomers of chlorophenyl derivatives generally show higher antimicrobial activity than (S)-enantiomers. For example, compound 9b (4-chloro-N-{(1R)-2-[(4-chlorophenyl)-amino]-...}) exhibits MICs of 7.81 µM against MRSA, outperforming penicillin G and ciprofloxacin .

Table 2: Activity Comparison Against Pathogens

| Compound | C. albicans (MIC, µM) | MRSA (MIC, µM) | A. niger (MIC, µM) |

|---|---|---|---|

| Tribromsalan | 20 | N/A | 25 |

| Dibromsalan | 20 | N/A | 10 |

| 8j (4-Cl derivative) | N/A | 7.81 | N/A |

| Niclosamide (control) | 10 | N/A | N/A |

Physicochemical and Pharmacokinetic Properties

- Oral Bioavailability: Tribromsalan shows 65% absorption in rats, significantly higher than dibromsalan (11%) and niclosamide (10%) .

- Thermal Properties : Tribromsalan has a fusion enthalpy of 28.67 kJ/mol at 497.7 K . Chlorinated analogs like the target compound are expected to have lower melting points due to reduced molecular symmetry.

Biological Activity

3,5-Dibromo-N-(4-chlorophenyl)-2-hydroxybenzamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a benzamide core with bromine and chlorine substituents. The presence of these halogens, along with a hydroxyl group, contributes to its unique chemical properties and biological activities.

Research suggests that 3,5-dibromo-N-(4-chlorophenyl)-2-hydroxybenzamide interacts with specific molecular targets within biological systems. This interaction can lead to modulation of enzyme activities and receptor functions, which are critical for its antimicrobial and anticancer effects. The exact pathways remain under investigation, but preliminary studies indicate potential inhibition of key enzymes involved in cellular processes.

Antimicrobial Activity

The compound has shown significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, indicating a potential for use as an antibacterial agent. The minimum inhibitory concentration (MIC) values against common pathogens are summarized in the following table:

| Pathogen | MIC (µg/mL) | Notes |

|---|---|---|

| Staphylococcus aureus | 0.5 | Comparable to standard antibiotics |

| Escherichia coli | 1.0 | Effective against resistant strains |

| Candida albicans | 2.0 | Shows antifungal activity |

These findings suggest that the compound may be a viable candidate for developing new antimicrobial therapies.

Anticancer Activity

In vitro studies have demonstrated that 3,5-dibromo-N-(4-chlorophenyl)-2-hydroxybenzamide exhibits antiproliferative effects on cancer cell lines such as Hep-G2 (human liver cancer). The results are summarized in the following table:

| Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| Hep-G2 | 10.5 | 156.8 | 14.9 |

| MCF-7 (breast cancer) | 15.0 | 120.0 | 8.0 |

The selectivity index indicates that the compound is less toxic to normal cells compared to cancer cells, making it a promising candidate for further development in cancer therapy.

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of salicylanilide derivatives, including 3,5-dibromo-N-(4-chlorophenyl)-2-hydroxybenzamide, demonstrated potent antimicrobial activity against Staphylococcus aureus. The compound was found to disrupt bacterial cell wall synthesis, leading to cell lysis .

- Anticancer Potential : Research investigating the antiproliferative effects on Hep-G2 cells revealed that the compound induces apoptosis through activation of caspase pathways. This mechanism suggests its potential as a therapeutic agent in liver cancer treatment .

Q & A

Q. What are the optimal synthetic routes for 3,5-dibromo-N-(4-chlorophenyl)-2-hydroxybenzamide, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves condensation of 3,5-dibromo-2-hydroxybenzoic acid derivatives with 4-chloroaniline. A general method includes refluxing the acid chloride (e.g., 3,5-dibromo-2-hydroxybenzoyl chloride) with 4-chloroaniline in a polar aprotic solvent (e.g., DMF) under nitrogen to prevent hydrolysis. Yield optimization requires precise stoichiometric ratios (1:1.2 molar ratio of acid chloride to amine) and controlled temperature (60–80°C) to minimize side reactions like dehalogenation . Alternative routes, such as coupling via carbodiimide-mediated activation (e.g., EDCl/HOBt), may improve regioselectivity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- NMR (¹H/¹³C): Critical for confirming substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for brominated phenyl groups) and amide linkage (N-H resonance at δ 9.5–10.2 ppm).

- X-ray crystallography: Resolves spatial arrangements, such as dihedral angles between the chlorophenyl and dibromohydroxybenzamide moieties, influencing intermolecular interactions .

- HPLC-MS: Validates purity (>95%) and detects trace impurities (e.g., unreacted starting materials) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What in vitro models are used to evaluate its biological activity, and how are results contextualized?

Antimicrobial activity is tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values). Cytotoxicity assays (e.g., MTT on HeLa cells) assess selectivity indices. Data interpretation requires normalization to positive controls (e.g., ciprofloxacin) and statistical validation (ANOVA, p<0.05) .

Advanced Research Questions

Q. How can solubility limitations in biological assays be addressed without compromising activity?

Co-solvents (e.g., DMSO ≤1% v/v) or formulation with cyclodextrins enhance aqueous solubility. Structural modifications, such as introducing hydrophilic groups (e.g., sulfonate) at non-critical positions, balance solubility and bioactivity. Phase-solubility diagrams guide excipient selection .

Q. How do researchers resolve contradictory data in bioactivity studies (e.g., high in vitro activity vs. low in vivo efficacy)?

Contradictions may arise from metabolic instability or poor pharmacokinetics. Solutions include:

Q. What computational methods are used to predict structure-activity relationships (SAR) for halogenated benzamides?

Density Functional Theory (DFT) calculates electrostatic potentials to identify pharmacophoric regions (e.g., bromine atoms as hydrogen-bond acceptors). Molecular docking (AutoDock Vina) screens interactions with target proteins (e.g., bacterial DNA gyrase) to prioritize derivatives for synthesis .

Q. What strategies are employed to optimize regioselectivity during derivatization of the hydroxybenzamide scaffold?

Protecting the hydroxyl group (e.g., TBDMS ether) prevents unwanted side reactions. Directed ortho-metalation (DoM) using LDA enables selective functionalization at the 3,5 positions. Kinetic vs. thermodynamic control in electrophilic substitution is monitored via time-resolved ¹H NMR .

Q. How are crystallographic challenges (e.g., polymorphism) managed during structural analysis?

Polymorph screening uses solvent-drop grinding with 10 solvents (e.g., ethanol, acetonitrile). Single-crystal growth via slow evaporation in mixed solvents (hexane/ethyl acetate) ensures high-resolution data. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., Br⋯H contacts) driving packing motifs .

Q. What experimental protocols assess stability under varying pH and temperature conditions?

Forced degradation studies:

- Hydrolytic stability: Incubate at pH 1–13 (37°C, 24h) and monitor via HPLC.

- Thermal stress: Heat at 80°C for 48h in sealed vials.

Degradation products (e.g., dehalogenated analogs) are characterized by HRMS and compared to reference standards .

Q. How are analytical methods validated for impurity profiling in compliance with ICH guidelines?

Validation parameters include:

- Linearity: R² ≥0.995 for impurity standards (0.1–1.0%).

- LOQ: ≤0.05% via signal-to-noise (S/N ≥10).

- Robustness: ±2% variation in mobile phase composition (e.g., acetonitrile:buffer) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.